2-Amino-N,N-diethylbenzenesulfonamide
Overview
Description
“2-Amino-N,N-diethylbenzenesulfonamide” is a chemical compound with the CAS Number: 57947-01-0 . It has a molecular weight of 228.32 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16N2O2S . Its average mass is 228.311 Da and its monoisotopic mass is 228.093246 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 371.1±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.8±3.0 kJ/mol . The flash point is 178.2±28.4 °C . The index of refraction is 1.561 and the molar refractivity is 61.6±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-N,N-diethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity. This interaction can result in the disruption of normal biochemical processes, highlighting the importance of understanding the specific enzymes and proteins involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis. These effects underscore the importance of studying the cellular responses to this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, further influencing cellular processes. Understanding the molecular mechanisms of this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in alterations in cellular behavior, emphasizing the need for careful monitoring of its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, underscoring the importance of studying its metabolic interactions. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNGNMWNTIIKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510658 | |
Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57947-01-0 | |
Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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